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molecular formula C9H9BrFNO2 B1529728 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 680610-73-5

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1529728
M. Wt: 262.08 g/mol
InChI Key: FJDVFLJWBACPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989449B2

Procedure details

Carbonyldiimidazole (7.76 g) was added portionwise to commercially available 3-bromo-2-fluorobenzoic acid [161957-56-8] (9.53 g) in dichloromethane (100 mL) over 30 min. The mixture was then heated at reflux for 30 min (until gas evolution ceased). The reaction was then cooled to room temperature and triethylamine (6.37 mL) followed by N,O-dimethylhydroxylamine hydrochloride (4.7 g) were added. The reaction was left to stir at room temperature for 16 h before being washed with 10% citric acid (2×100 mL) and sat. NaHCO3 (2×100 mL), and then dried over sodium sulfate. The solvent was removed by evaporation to yield the product as a brown oil (10.89 g, 95%). NMR (CDCl3): 3.20-3.80 (6H, m, ArCONCH3OCH3), 7.10 (1H, t, Ar), 7.35 (1H, td, Ar), 7.60 (1H, dt, Ar).
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.37 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.7 g
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[Br:13][C:14]1[C:15]([F:23])=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](O)=[O:18].C(N(CC)CC)C.Cl.[CH3:32][NH:33][O:34][CH3:35]>ClCCl>[Br:13][C:14]1[C:15]([F:23])=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([N:33]([O:34][CH3:35])[CH3:32])=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
9.53 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.37 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.7 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min (until gas evolution ceased)
Duration
30 min
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
The reaction was left
WASH
Type
WASH
Details
before being washed with 10% citric acid (2×100 mL) and sat. NaHCO3 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)N(C)OC)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.89 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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